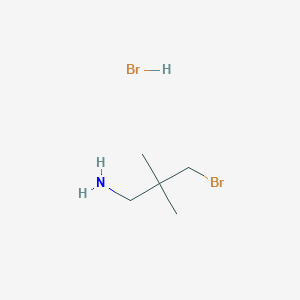
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that is widely used as a solvent in organic chemistry, and its unique properties make it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of similar compounds, like 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, involves the reaction of specific aldehydes, acetoacetate, and urea with catalysts such as sulfamic acid and solvents like ethanol under reflux conditions (Qiu-jin, 2010).
Dimerization Properties : Some ureidopyrimidones, similar in structure, can dimerize via hydrogen bonding in both solid state and solution. These properties are critical in forming supramolecular structures (Beijer et al., 1998).
Tautomerism and Conformational Control : Specific ureido-pyrimidine derivatives exhibit conformational equilibrium and tautomerism, which can be manipulated by molecular interactions and are promising in molecular sensing (Kwiatkowski et al., 2019).
Spectroscopic Studies : Research on cyclic urea adducts of triphenyl-tin and -lead halides demonstrates the significance of studying these compounds via spectroscopic methods, revealing insights into their molecular structure and behavior (Aitken & Onyszchuk, 1985).
Potential Applications
Development of Heterocyclic Systems : Compounds with structures similar to the target molecule are used in the synthesis of various heterocyclic systems, indicating their utility in developing new pharmaceuticals or materials (Selič et al., 1997).
Supramolecular Chemistry : The ability of similar compounds to form hydrogen-bonded complexes opens avenues in supramolecular chemistry, potentially leading to the development of new molecular sensors or nanoscale devices (Corbin et al., 2001).
Reactivity with Other Chemicals : Studies on the reactivity of related compounds with various chemicals such as ureas and thioureas lead to the formation of novel polycyclic structures, underscoring their significance in synthetic chemistry (Časar et al., 2005).
Biological and Pharmacological Research : The synthesis and study of pyrimidine derivatives, including those structurally similar to the target molecule, highlight their potential biological and pharmacological properties, suggesting applications in drug development and medical research (Saracoglu et al., 2020).
Propriétés
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-23-14-7-5-12(6-8-14)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDKJSIECHFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)



![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)
![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)



![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)